2-[(4-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. The structure features a 4-fluorophenylmethyl group at position 2 and a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety at position 4. Pyridazinones are pharmacologically significant due to their versatility in targeting enzymes (e.g., PARP-1, VEGFR) and receptors (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)19-10-11-22(29)28(25-19)16-17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICDPICNQDRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Core Modifications
- Compound L4 (): Structure: 2-(4-Fluorophenyl)-6-{4-[2-(furan-2-yl)quinoline-4-carbonyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one. Difference: Replaces the 2-methoxyphenylpiperazine with a furan-quinoline-piperazine group. Impact: The bulkier quinoline moiety may reduce blood-brain barrier permeability compared to the target compound .
-
- Structure: 2-[(3-Fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one.
- Difference: Fluorine at position 3 on the phenylmethyl group and 4-methoxyphenylpiperazine (vs. 2-methoxyphenyl in the target).
- Impact: Altered electronic effects from fluorine positioning and methoxy orientation influence receptor affinity .
Piperazine Substituent Variations
- 4-(2-Methoxyphenyl)piperazine (Target Compound):
- 4-(2-Fluorophenyl)piperazine (): Structure: Found in 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives. Impact: Fluorine’s electronegativity increases metabolic stability but may reduce π-π stacking interactions in receptor binding .
Pharmacological Activities
Anticancer Activity
- Murty et al. (): Pyridazinones with 4-methylphenylpiperazine showed IC50 values of 1.2–8.7 μM against breast cancer (MCF-7). The target compound’s 2-methoxyphenyl group may improve solubility and tumor penetration .
- PARP-1 Inhibitors (): Analogues like 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one exhibit binding energies of −13.71 kcal/mol. The target’s dihydropyridazinone core may offer competitive inhibition .
Serotonin Receptor Modulation
- p-MPPF (): A 2-methoxyphenylpiperazine derivative with 5-HT1A antagonism (ID50 = 3 mg/kg). The target compound’s pyridazinone core could enhance binding kinetics over benzamide-based antagonists .
Physicochemical Properties
Research Findings and Gaps
- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 4-(2-methoxyphenyl)piperazine, followed by hydrazide condensation (analogous to methods in ) .
- Comparative data on dopamine D3 receptor affinity vs. analogues like 7o () are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
